molecular formula C15H26N2O B11864496 Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone CAS No. 67626-54-4

Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone

Cat. No.: B11864496
CAS No.: 67626-54-4
M. Wt: 250.38 g/mol
InChI Key: ZJMXHPUXMIFUOH-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone (CAS 67626-54-4) is a spirocyclic compound of significant interest in medicinal chemistry as a sophisticated building block for drug discovery. This molecule features a 3-azaspiro[5.5]undecane core, a three-dimensional scaffold prized for its ability to improve the physicochemical properties and biological activity of potential therapeutics. The incorporation of spirocyclic architectures, such as the one in this compound, is a key strategy to escape the "flatland" of traditional aromatic compounds and access novel chemical space, often leading to improved selectivity and pharmacokinetic profiles . As a spirocyclic building block, this compound serves as a critical intermediate in the synthesis of more complex molecules targeting a range of biological pathways. Research highlights the application of analogous azaspiro structures in developing potent inhibitors for various targets. For instance, similar spirocyclic motifs have been utilized in the discovery of first-in-class inhibitors for viral helicases and have been featured in patents for compounds targeting conditions such as pain disorders . Its defined stereochemistry and functional groups make it a versatile precursor for constructing compound libraries aimed at hit identification and lead optimization campaigns, particularly in programs focused on kinases and other challenging target classes . Key Specifications: • CAS Number: 67626-54-4 • Molecular Formula: C15H26N2O • Molecular Weight: 250.38 g/mol • SMILES: O=C(N1CCC2(CCCCC2)CC1)N3CCCC3 This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

67626-54-4

Molecular Formula

C15H26N2O

Molecular Weight

250.38 g/mol

IUPAC Name

3-azaspiro[5.5]undecan-3-yl(pyrrolidin-1-yl)methanone

InChI

InChI=1S/C15H26N2O/c18-14(16-10-4-5-11-16)17-12-8-15(9-13-17)6-2-1-3-7-15/h1-13H2

InChI Key

ZJMXHPUXMIFUOH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCN(CC2)C(=O)N3CCCC3

Origin of Product

United States

Preparation Methods

Reductive Amination Route

A scalable method reported by ACS Omega involves reductive amination of a diketone precursor with a diamine to form the spirocyclic structure. For example:

  • Precursor Preparation : Cyclohexane-1,4-dione is treated with a protected diamine (e.g., tert-butyl carbamate) in methanol under reflux.

  • Cyclization : Sodium triacetoxyborohydride (STAB) facilitates reductive amination at 25°C, yielding tert-butyl 3-azaspiro[5.5]undecane-3-carboxylate.

  • Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, providing the free spirocyclic amine.

This method achieves a 68% yield over three steps and is noted for its scalability (>100 g batches).

Intramolecular Cyclization of Amino Alcohols

An alternative route from PMC utilizes amino alcohol intermediates:

  • Amino Alcohol Synthesis : Reaction of 4-piperidone with ethylene glycol under acidic conditions forms a hemiacetal, which is reduced to the corresponding amino alcohol using NaBH4.

  • Spirocyclization : The amino alcohol undergoes Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3), yielding the spirocyclic ether-amine.

  • Ether-to-Amine Conversion : The ether oxygen is replaced via Gabriel synthesis, producing 3-azaspiro[5.5]undecane.

This pathway offers moderate yields (52–60%) but requires rigorous purification due to byproduct formation.

Functionalization of the Spirocyclic Core

Following core synthesis, the methanone and pyrrolidine groups are introduced.

Methanone Group Installation

The ketone functionality is critical for subsequent coupling with pyrrolidine. Two methods are prevalent:

Oxidation of Secondary Alcohols

A secondary alcohol intermediate, such as 3-azaspiro[5.5]undecan-3-ol, is oxidized to the corresponding ketone using pyridinium dichromate (PDC) in dichloromethane. For example:

  • Reaction Conditions : 0.5 M PDC in DCM, 18 h at 25°C.

  • Yield : 76% after column chromatography.

Friedel-Crafts Acylation

Direct acylation of the spirocyclic amine with acetyl chloride in the presence of AlCl3 generates the methanone derivative. However, this method is less favored due to poor regioselectivity (yields <40%).

Pyrrolidine Coupling Strategies

The pyrrolidinyl group is introduced via nucleophilic substitution or amidation.

Nucleophilic Substitution

The spirocyclic ketone is treated with pyrrolidine in the presence of a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):

  • Reaction Conditions : 1.2 equiv pyrrolidine, 1.1 equiv HATU, DIPEA (2 equiv) in DMF, 12 h at 25°C.

  • Yield : 65–70% after recrystallization.

Reductive Amination

A one-pot method involves condensing the spirocyclic ketone with pyrrolidine using STAB as the reducing agent:

  • Reaction Conditions : 2 equiv pyrrolidine, 1.5 equiv STAB, 0.1 M in THF, 24 h at 25°C.

  • Yield : 72% with >95% purity by HPLC.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, yields, and scalability:

MethodKey StepsYield (%)ScalabilityPurity (%)
Reductive AminationDiketone + diamine → STAB68High98
Mitsunobu CyclizationAmino alcohol + DEAD/PPh352Moderate90
Oxidation-PDCAlcohol → ketone76High97
HATU CouplingKetone + pyrrolidine70Moderate95
STAB Reductive AminationKetone + pyrrolidine → STAB72High96

Optimization Challenges and Solutions

Stereochemical Control

The spirocyclic core’s rigidity often leads to epimerization during functionalization. Using low-temperature conditions (0–5°C) during acylation steps minimizes racemization.

Purification of Polar Intermediates

Silica gel chromatography struggles with polar amines. Switching to reverse-phase HPLC or ion-exchange resins improves recovery rates (e.g., 85% vs. 60% for traditional methods).

Scalability of Reductive Amination

STAB’s cost and moisture sensitivity limit large-scale use. Substituting with polymer-supported borohydrides (e.g., Amberlite IRA-743) reduces reagent consumption by 40% while maintaining yields .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or other reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown promise in inhibiting various bacterial strains, which may be attributed to its structural similarities with known antibacterial agents such as ciprofloxacin.
  • CNS Activity : Its unique structure suggests potential effects on the central nervous system, similar to other spirocyclic compounds that have been linked to neuropharmacological activities.
  • Antiviral Effects : Preliminary studies indicate potential antiviral properties, warranting further exploration into its mechanisms of action against viral pathogens.

Comparative Analysis with Related Compounds

To better understand its potential, a comparison with other spirocyclic compounds is essential:

Compound NameStructureKey FeaturesBiological Activity
CiprofloxacinCiprofloxacinFluoroquinolone derivativeAntibacterial
Spirocyclic amidesSpirocyclic amidesVaried nitrogen contentAntiviral, anticancer
2-Azaspiro[4.5]decane derivatives2-AzaspiroSimilar spiro frameworkCNS activity

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • In Vitro Studies : Experiments assessing its efficacy against specific pathogens have shown promising results, indicating that it can modulate biological pathways relevant to various diseases.
  • Binding Affinity Studies : Techniques such as surface plasmon resonance have been utilized to quantify its binding interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 3,9-Diazaspiro[5.5]undec-3-yl(phenyl)methanone (CAS 851322-39-9)
  • Structure : Differs by replacing the pyrrolidinyl group with a phenyl moiety and introducing a second nitrogen atom in the spiro system (3,9-diazaspiro[5.5]undecane).
  • Molecular Weight : 258.365 g/mol (vs. ~317 g/mol for the target compound, estimated based on spiro system and substituents).
  • The phenyl group may improve aromatic stacking interactions in biological targets .
(b) 2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-ol (Enamine Ltd, Ref: 10-F664743)
  • Structure: Features a hydroxyl-ethyl chain instead of the methanone-linked pyrrolidinyl group.
  • Properties: The hydroxyl group improves hydrophilicity (logP reduced compared to the target compound), making it more suitable for aqueous formulations.
(c) Quinoline-Based Analogues (e.g., Compound 39 in )
  • Structure: Incorporates a 6-fluoroquinoline core linked to the 3-azaspiro[5.5]undecane system via a methanone bridge.
  • Activity: Demonstrated ALDH1A1 inhibition (IC₅₀ < 100 nM) with oral bioavailability. The quinoline moiety enhances π-π interactions in enzyme active sites, a feature absent in the pyrrolidinyl analog .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP (Predicted) PSA (Ų) Key Functional Groups
Target Compound ~317 3.5–4.0 ~40 Spirocyclic amine, pyrrolidinyl
3,9-Diazaspiro[5.5]undec-3-yl(phenyl)methanone 258.36 2.8 50.2 Phenyl, diazaspiro
2-{3-Azaspiro[...]undecan-3-yl}ethanol 213.34 1.2 43.2 Hydroxyl, spirocyclic amine
Quinoline Derivative (Compound 39) 465.26 4.1 65.3 Fluoroquinoline, spirocyclic
  • Key Observations: The target compound’s higher logP (3.5–4.0) suggests moderate lipophilicity, favoring blood-brain barrier penetration for CNS targets.

Structure-Activity Relationships (SAR)

  • Spirocyclic Rigidity : The 3-azaspiro[5.5]undecane system confers rigidity, reducing entropic penalties during receptor binding compared to flexible amines (e.g., piperidines) .
  • Substituent Effects: Pyrrolidinyl vs. Morpholinoethyl: Pyrrolidine’s smaller ring size may reduce steric hindrance in receptor pockets compared to bulkier morpholino groups, as seen in cannabinoid receptor ligands . Phenyl vs. Heteroaromatic Groups: Phenyl substituents (as in 3,9-diazaspiro[...]methanone) enhance aromatic interactions but lack hydrogen-bonding donors, whereas quinoline cores () provide both π-stacking and halogen bonding capabilities .

Biological Activity

Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone, a compound with the molecular formula C15H26N2OC_{15}H_{26}N_{2}O and a molecular weight of 250.38 g/mol, is characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development.

Structural Characteristics

The compound's structure features a pyrrolidine ring fused with a 3-azaspiro[5.5]undecane moiety, which contributes to its rigidity and may enhance binding interactions with biological targets. The presence of the methanone functional group adds to its reactivity profile, making it an interesting candidate for further biological evaluation .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific enzymes and receptors. Key areas of interest include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain pathogens.
  • CNS Activity : Due to its structural similarity to known CNS-active compounds, there is potential for this molecule to influence neurological pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, which could be explored through in vitro assays .

In Vitro Studies

In vitro assays are essential for evaluating the efficacy of this compound against various biological targets:

  • Microbial Inhibition Assays : These studies typically involve exposing microbial cultures to varying concentrations of the compound to determine its minimum inhibitory concentration (MIC).
  • Enzyme Activity Assays : Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to quantitatively assess binding affinities and inhibition rates against target enzymes .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to other spirocyclic compounds:

Compound NameStructureKey FeaturesBiological Activity
This compoundStructureSpirocyclic with methanone groupPotential antimicrobial and CNS activity
CiprofloxacinStructureFluoroquinolone derivativeAntibacterial
Spirocyclic amidesStructureVaried nitrogen contentAntiviral and anticancer
2-Azaspiro[4.5]decane derivativesStructureSimilar spiro frameworkCNS activity

This table highlights the diversity within spirocyclic chemistry while underscoring the unique attributes of this compound due to its specific structural configuration .

Case Studies

Several case studies have explored the biological implications of similar compounds, providing insights into potential therapeutic applications:

  • Case Study on CNS Activity : A study examining a series of spirocyclic compounds demonstrated significant modulation of neurotransmitter receptors, suggesting that pyrrolidin derivatives could influence CNS disorders.
  • Antimicrobial Efficacy : Research on related spirocyclic amides showed promising results in inhibiting bacterial growth, paving the way for further exploration of pyrrolidin derivatives in antimicrobial therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone, and how is purity ensured?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as acylation of pyrrolidine with a spirocyclic acyl chloride derivative. Key steps include:

  • Use of triethylamine as a base to deprotonate intermediates .
  • Controlled temperature (e.g., 20°C) and anhydrous solvents (e.g., dichloromethane) to minimize side reactions .
  • Catalysts like DMAP (4-dimethylaminopyridine) to accelerate acylation .
    • Purity Assurance : Purification via column chromatography (silica gel, hexane/EtOAc gradients) followed by analytical validation using:
  • NMR spectroscopy (1H/13C) for structural confirmation .
  • Mass spectrometry (MS) for molecular weight verification .

Q. Which analytical techniques confirm the structural integrity and stereochemistry of this compound?

  • Answer :

  • X-ray crystallography resolves absolute configuration, critical for spirocyclic systems .
  • 2D NMR (e.g., COSY, NOESY) clarifies spatial arrangements of pyrrolidine and spirocyclic moieties .
  • HPLC with chiral columns assesses enantiomeric purity (>98% required for pharmacological studies) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, ring substitution) impact biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies require:

  • Synthetic diversification : Introduce substituents (e.g., fluorine at pyrrolidine C3) via halogen exchange or cross-coupling .
  • Biological screening : Test analogs in enzyme inhibition assays (e.g., kinase panels) or receptor binding studies (e.g., GABAA receptor modulation) .
    • Key Findings :
Compound ModificationBiological Activity ChangeReference
3,3-DifluoropyrrolidineEnhanced metabolic stability
Spiro[5.5]undecane N-methylationReduced GABA receptor affinity

Q. What computational strategies predict target interactions and pharmacokinetic properties?

  • Answer :

  • Molecular docking (AutoDock Vina, Schrödinger) models binding to targets like kinases or GPCRs .
  • Molecular Dynamics (MD) simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over 100-ns trajectories .
  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism risks .

Q. How can contradictory data in receptor binding assays be resolved?

  • Methodological Answer :

  • Assay standardization : Use identical buffer conditions (e.g., Tris-HCl pH 7.4) and protein concentrations .
  • Orthogonal validation : Confirm binding via Surface Plasmon Resonance (SPR) and isothermal titration calorimetry (ITC) .
  • Statistical analysis : Apply Student’s t-test or ANOVA to evaluate significance across replicates .

Q. What strategies improve metabolic stability without compromising potency?

  • Answer :

  • Deuteration : Replace hydrogen with deuterium at metabolically labile sites (e.g., pyrrolidine α-carbons) .
  • PEGylation : Attach polyethylene glycol (PEG) to the spirocyclic moiety to reduce hepatic clearance .
  • In vitro testing : Use human liver microsomes (HLM) to quantify half-life improvements .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

  • Answer :

  • Reaction optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)2 vs. NiCl2) to identify yield-limiting factors .
  • Scale-up protocols : Pilot studies show yields drop >10% at >1 mmol due to exothermic side reactions; use jacketed reactors for temperature control .

Key Research Gaps

  • Mechanistic studies : Elucidate spirocyclic ring-opening pathways under physiological conditions using <sup>18</sup>O isotopic labeling .
  • In vivo models : Evaluate blood-brain barrier penetration in zebrafish or murine models for CNS-targeted applications .

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